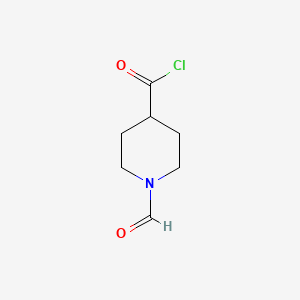

1-Formylpiperidine-4-carbonyl chloride

Description

BenchChem offers high-quality 1-Formylpiperidine-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Formylpiperidine-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84163-43-9 |

|---|---|

Molecular Formula |

C7H10ClNO2 |

Molecular Weight |

175.61 g/mol |

IUPAC Name |

1-formylpiperidine-4-carbonyl chloride |

InChI |

InChI=1S/C7H10ClNO2/c8-7(11)6-1-3-9(5-10)4-2-6/h5-6H,1-4H2 |

InChI Key |

XGFKZJZVLQPJKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)Cl)C=O |

Origin of Product |

United States |

Foundational & Exploratory

1-Formylpiperidine-4-carbonyl Chloride: A Critical Building Block in the Synthesis of Benzisoxazole-Based Atypical Antipsychotics

Executive Summary

In modern medicinal chemistry, the efficiency of active pharmaceutical ingredient (API) synthesis heavily relies on the strategic selection of bifunctional building blocks. 1-Formylpiperidine-4-carbonyl chloride (CAS: 84163-43-9) stands out as a highly specialized, atom-economical intermediate. By featuring a protected secondary amine and a highly reactive acyl chloride, this molecule serves as the linchpin in the synthesis of the benzisoxazole scaffold—a "privileged structure" in neuropharmacology[1]. This whitepaper explores the structural rationale, reactivity profile, and step-by-step application of 1-formylpiperidine-4-carbonyl chloride in the divergent synthesis of blockbuster atypical antipsychotics, including Iloperidone, Risperidone, and Paliperidone.

Structural Rationale and Physicochemical Profile

The design of 1-formylpiperidine-4-carbonyl chloride is a masterclass in protective group strategy. In the synthesis of piperidine-containing APIs, the secondary nitrogen must be protected to prevent unwanted nucleophilic attacks or polymerization during acyl transfer reactions.

Why the Formyl Group? While tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are standard amine protecting groups, they fail under the harsh Lewis acidic conditions required for downstream Friedel-Crafts acylations. The N-formyl group is specifically chosen because of its robust stability against strong Lewis acids (like AlCl3 ). Furthermore, it is highly atom-economical and can be seamlessly cleaved under the basic conditions used in subsequent cyclization steps, eliminating the need for a dedicated deprotection stage.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 1-Formylpiperidine-4-carbonyl chloride |

| CAS Registry Number | 84163-43-9 |

| Molecular Formula | C7H10ClNO2 |

| Molecular Weight | 175.61 g/mol |

| LogP | 1.194 |

| Topological Polar Surface Area (TPSA) | 37.38 Ų |

| Key Structural Features | N-formyl protected amine, C4-acyl chloride |

| Primary Downstream Scaffold | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole |

The Benzisoxazole Super-Pathway

The primary utility of 1-formylpiperidine-4-carbonyl chloride is its role in constructing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , a central pharmacophore that acts as a potent serotonin ( 5-HT2A ) and dopamine ( D2 ) receptor antagonist.

The pathway begins with the formylation of isonipecotic acid, followed by chlorination to yield our target building block. This acyl chloride is then subjected to a Friedel-Crafts acylation with 1,3-difluorobenzene. The resulting ketone undergoes oxime formation and subsequent base-catalyzed cyclization, which simultaneously constructs the benzisoxazole ring and deformylates the piperidine nitrogen[2].

Synthesis workflow from isonipecotic acid to the benzisoxazole intermediate.

Divergent Medicinal Chemistry Applications

Once the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is synthesized, the secondary amine of the piperidine ring becomes a versatile nucleophile. By selecting different alkylating agents, medicinal chemists can divergently synthesize multiple FDA-approved antipsychotics from this single node[2].

Divergent synthesis of atypical antipsychotics from the benzisoxazole core.

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity API manufacturing, the following protocols are designed as self-validating systems. Each step includes internal physical or chemical indicators that confirm reaction progress without requiring immediate offline analysis.

Protocol A: Synthesis of 1-Formylpiperidine-4-carbonyl chloride

Objective: Convert 1-formylpiperidine-4-carboxylic acid to the corresponding acyl chloride.

-

Setup: Charge a dry, nitrogen-purged reactor with 1-formylpiperidine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

-

Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic species that dramatically accelerates the conversion of the carboxylic acid to the acyl chloride.

-

Reagent Addition: Slowly add thionyl chloride ( SOCl2 ) (1.5 eq) dropwise at 0∘C to manage the exothermic reaction.

-

Reaction & Self-Validation: Warm the mixture to 40∘C . The reaction is self-validating through gas evolution ( SO2 and HCl ). When bubbling ceases completely, the reaction has reached completion.

-

Chemical Quench Validation: To analytically validate, withdraw a 10μL aliquot and quench it in 1 mL of anhydrous methanol. LC-MS analysis should show >98% conversion to the methyl ester derivative, confirming the presence of the highly reactive acyl chloride.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 . The resulting 1-formylpiperidine-4-carbonyl chloride is used immediately in the next step to prevent hydrolysis.

Protocol B: Friedel-Crafts Acylation with 1,3-Difluorobenzene

Objective: Synthesize 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde.

-

Setup: Dissolve 1-formylpiperidine-4-carbonyl chloride (1.0 eq) in an excess of 1,3-difluorobenzene (which acts as both reagent and solvent).

-

Lewis Acid Activation: Slowly add anhydrous Aluminum Chloride ( AlCl3 ) (2.5 eq) in portions at room temperature. Causality: AlCl3 coordinates with the acyl chloride to generate a highly electrophilic acylium ion. 1,3-Difluorobenzene is electronically deactivated by the two fluorine atoms, necessitating a strong Lewis acid and elevated temperatures to force the electrophilic aromatic substitution.

-

Heating: Heat the reaction mixture to 80∘C for 4-6 hours.

-

Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep, homogenous amber complex. TLC (quenched with water/EtOAc) will show the disappearance of the baseline acyl chloride/acid spot and the appearance of a UV-active ketone product spot.

-

Workup: Carefully quench the hot reaction mixture by pouring it over crushed ice and concentrated HCl to break the aluminum complex. Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate to yield 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde.

Strategic Impact in Drug Development

The utilization of 1-formylpiperidine-4-carbonyl chloride exemplifies the power of intelligent intermediate design. By embedding a protecting group (formyl) that survives harsh Lewis acid conditions but elegantly departs during a necessary downstream basic cyclization, process chemists eliminate two entire synthetic steps (protection and deprotection) from the API manufacturing pipeline. This reduction in step-count directly translates to higher overall yields, reduced waste (E-factor), and lower cost-of-goods (COGs) for critical psychiatric medications.

References

-

Benzisoxazole: a privileged scaffold for medicinal chemistry All About Drugs[Link]

-

Iloperidone | New Drug Approvals New Drug Approvals[Link]

-

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride GlobalChemMall[Link]

Sources

Reactivity of 1-Formylpiperidine-4-carbonyl Chloride with Nucleophiles: A Technical Guide

Executive Summary

1-Formylpiperidine-4-carbonyl chloride (1-FPCC, CAS: 84163-43-9) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. Appearing as a colorless solid, it is a critical electrophilic reagent for the preparation of complex piperidine-containing architectures[1]. This whitepaper provides an in-depth mechanistic and practical analysis of 1-FPCC’s reactivity with various nucleophiles, detailing the causality behind specific experimental conditions and offering self-validating protocols for laboratory execution.

Structural & Electronic Profiling

The chemical architecture of 1-FPCC features two distinct functional poles:

-

C4-Acyl Chloride: A highly electrophilic center primed for nucleophilic acyl substitution.

-

N1-Formamide: A deactivated nitrogen center.

The Causality of the Formyl Group: In drug development, the choice of protecting group dictates the success of downstream synthetic pathways. If the piperidine nitrogen were left unprotected, the highly reactive C4-acyl chloride would undergo rapid intermolecular self-condensation, leading to intractable polymers. While standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are common, the N-formyl group is specifically selected for its superior stability against harsh Lewis acids (such as AlCl3 ). During downstream Friedel-Crafts acylations, a Boc group would be rapidly cleaved by the Lewis acid, whereas the formyl group survives intact, acting as a robust protective shield that can later be removed via controlled acidic or basic hydrolysis[2].

Mechanistic Pathways: Nucleophilic Acyl Substitution

When 1-FPCC is exposed to nucleophiles (amines, alcohols, or electron-rich aromatics), it undergoes a classic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, breaking the π -bond to form a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, regenerating the carbonyl π -bond and yielding the substituted product alongside hydrogen chloride ( HCl ) gas.

Nucleophilic Acyl Substitution Mechanism of 1-FPCC.

Reactivity Profiles & Quantitative Data

The reactivity of 1-FPCC varies significantly depending on the nature of the nucleophile. To maximize atom economy and yield, reaction conditions must be tailored to the specific nucleophile class. Because 1-FPCC is highly sensitive to ambient moisture, it must be stored under inert conditions (2-8°C) to prevent degradation into the corresponding carboxylic acid[3].

Table 1: Nucleophilic Reactivity Profile of 1-FPCC

| Nucleophile Class | Representative Reagent | Target Product Type | Reaction Conditions | Typical Yield | Causality / Notes |

| Primary/Secondary Amines | Benzylamine, Morpholine | Amides | DCM, TEA (1.5 eq), 0 °C to RT, 2h | 85–95% | TEA neutralizes HCl ; highly exothermic, requires cooling. |

| Alcohols / Phenols | Ethanol, Phenol | Esters | THF, Pyridine (2.0 eq), RT, 4h | 75–85% | Pyridine acts as both a nucleophilic catalyst and an acid scavenger. |

| Aromatic Rings (C-Nu) | 1,3-Difluorobenzene | Aryl Ketones | AlCl3 (2.0 eq), Reflux, 4–6h | 60–75% | Requires a strong Lewis acid to generate the reactive acylium ion[2]. |

| Water (Hydrolysis) | H2O | Carboxylic Acid | Ambient moisture | N/A | Degradation pathway. Handled via strict anhydrous techniques. |

Application in API Synthesis: Friedel-Crafts Acylation

A premier industrial application of 1-FPCC is its use as an electrophile in Friedel-Crafts acylation to synthesize fluorinated benzoylpiperidines. These compounds are critical precursors for neuropharmacological agents and atypical antipsychotics. As detailed in the 2, 1-FPCC reacts with 1,3-difluorobenzene in the presence of AlCl3 to yield 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde[2].

Synthetic workflow for fluorinated benzoylpiperidines via 1-FPCC.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, meaning the physical and chemical changes observable during the reaction provide real-time confirmation of mechanistic progress.

Protocol A: Synthesis of 1-FPCC from its Carboxylic Acid Precursor

-

Causality: Thionyl chloride ( SOCl2 ) is utilized to convert 1-formylpiperidine-4-carboxylic acid into the highly reactive 1-FPCC. Acetic anhydride is often employed as a co-solvent and dehydrating agent to push the equilibrium forward[4].

-

Procedure:

-

Suspend 1-formylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of DMF (N,N-dimethylformamide). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly active chlorinating intermediate.

-

Dropwise add SOCl2 (1.5 eq) at 0 °C.

-

Warm to room temperature and stir for 2 hours.

-

-

Self-Validation System: The reaction is complete when the vigorous evolution of SO2 and HCl gases ceases. Furthermore, an FTIR analysis of an aliquot will show the disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm−1 ) and the C=O stretch shifting from ~1710 cm−1 to a sharp, distinct acyl chloride C=O stretch at ~1780 cm−1 .

Protocol B: Amidation with Nitrogen Nucleophiles (e.g., Benzylamine)

-

Causality: When reacting 1-FPCC with an amine, a tertiary amine base such as Triethylamine (TEA) is strictly required. Without it, the nucleophilic amine would be protonated by the generated HCl , forming an unreactive ammonium salt and immediately capping the theoretical yield at 50%.

-

Procedure:

-

Dissolve benzylamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert argon atmosphere.

-

Cool the reaction vessel to 0 °C using an ice bath. Causality: Acyl substitution is highly exothermic; cooling prevents side reactions and thermal degradation.

-

Slowly add a solution of 1-FPCC (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Self-Validation System: The continuous precipitation of a dense white solid ( TEA⋅HCl salt) serves as a visual indicator of reaction progress. The reaction is complete when solid formation halts.

Protocol C: Friedel-Crafts Acylation with Carbon Nucleophiles

-

Causality: Aromatic rings like 1,3-difluorobenzene are weak nucleophiles. Aluminum chloride ( AlCl3 ) acts as a potent Lewis acid to abstract the chloride ion from 1-FPCC, generating a highly electrophilic, resonance-stabilized acylium ion that can successfully attack the aromatic ring[2].

-

Procedure:

-

Suspend AlCl3 (2.0 eq) in neat 1,3-difluorobenzene (which acts as both reactant and solvent).

-

Add 1-FPCC (1.0 eq) portion-wise at room temperature.

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours[4].

-

Quench the reaction by carefully pouring the mixture over crushed ice and 1M HCl .

-

-

Self-Validation System: Upon the addition of 1-FPCC to the AlCl3 /arene mixture, the solution will transition to a deep red/brown color, confirming the formation of the acylium-arene-aluminum complex. Upon quenching with ice-water, the aluminum complex is destroyed, the color dissipates, and the crude 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde precipitates as a solid.

References

-

All About Drugs. February 2014 - All About Drugs. URL:[Link]

-

Pharmaffiliates. CAS No : 84163-43-9 | Product Name : 1-Formyl-piperidine-4-carbonyl Chloride. URL:[Link]

Sources

1-Formylpiperidine-4-carbonyl chloride precursors like 1-formylpiperidine-4-carboxylic acid

[label="DopamineD2Receptor", fillI'mdetailingthefinalconversionoftheacylchlorideintermediate.I'mincludingtheconditionsandmechanisms, focusingonhowthisleadstoIloperidoneproduction.FinalizingtheWorkflow I'mnowdetailingthefinalconversiontotheantipsychotic, includingreactionconditions.I'mfocusingonthemechanismthatyieldsIloperidone.I'mensuringalltheworkflowsareclearandconcise.ValidatingtheTechnicalGuide I'mnowintegratingthefinalvalidationstepsforthekeyacylchlorideandsubsequentFriedel-Craftsreaction.I'mfocusingonensuringallelementsintheworkflowarefullyvalidatedthroughclearlabelingandcolor-codednodes, includingreactionconditions.I'vere-checkedthecolorcontrastintheDOTdiagrams, aswell.#StrategicSynthesisandApplicationof1-Formylpiperidine-4-CarbonylChloridePrecursorsinPharmaceuticalDevelopment##ExecutiveSummaryThedevelopmentofatypicalantipsychoticsandadvancedneurolepticagentsreliesheavilyonthepreciseconstructionoffunctionalizedpiperidinescaffolds.Amongthese, 1-formylpiperidine-4-carboxylicacid (CAS84163-42-8)anditshighlyreactivedownstreamcounterpart, 1-formylpiperidine-4-carbonylchloride (CAS84163-43-9), serveascriticallinchpins[1.1]. This technical guide elucidates the mechanistic causality, physicochemical properties, and self-validating synthetic protocols required to leverage these precursors in drug development, specifically targeting the synthesis of active pharmaceutical ingredients (APIs) like Iloperidone.

Mechanistic Pathways & Causality in Synthesis

The transformation of piperidine-4-carboxylic acid (isonipecotic acid) into complex pharmaceutical intermediates is a masterclass in protective group chemistry and electrophilic activation. As an application scientist, understanding why a reaction is chosen is as important as knowing how to execute it.

Phase I: N-Formylation (The Protection Strategy)

The secondary amine of isonipecotic acid is highly nucleophilic. If left unprotected, subsequent attempts to convert the carboxylic acid into an acyl chloride would result in uncontrolled oligomerization or side reactions with thionyl chloride. Formylation is achieved using a mixture of formic acid and acetic anhydride. Causality: These reagents thermodynamically favor the generation of formyl acetate in situ. This highly reactive mixed anhydride selectively N-formylates the piperidine ring under mild conditions without degrading the carboxylate, yielding 1-formylpiperidine-4-carboxylic acid.

Phase II: Chlorination (Electrophilic Activation)

Carboxylic acids are notoriously poor electrophiles for Friedel-Crafts acylation. To overcome this activation barrier, 1-formylpiperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to produce 1-formylpiperidine-4-carbonyl chloride[1]. Causality: The transformation replaces the hydroxyl group with a chloride ion, significantly increasing the electrophilicity of the carbonyl carbon and preparing the molecule for carbon-carbon bond formation.

Phase III: Friedel-Crafts Acylation (Scaffold Elongation)

The resulting acyl chloride is subjected to Friedel-Crafts condensation with 1,3-difluorobenzene in the presence of a strong Lewis acid (AlCl₃). This yields 4-(2,4-difluorobenzoyl)-1-formylpiperidine, the core pharmacophore for several neuroleptic drugs[2].

Synthetic workflow from isonipecotic acid to Iloperidone precursors.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols incorporate built-in validation steps.

Protocol A: Synthesis of 1-Formylpiperidine-4-carboxylic Acid

Objective: Selective N-formylation of isonipecotic acid.

-

Reagent Preparation: In a dry, nitrogen-purged 500 mL round-bottom flask, combine 1.5 equivalents of formic acid and 1.2 equivalents of acetic anhydride. Stir at 50°C for 1 hour to generate formyl acetate in situ.

-

Substrate Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add 1.0 equivalent of piperidine-4-carboxylic acid portion-wise to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the intensely colored secondary amine spot confirms complete N-formylation.

-

-

Isolation: Concentrate the mixture under reduced pressure to remove acetic acid byproducts. Recrystallize the crude solid from ethyl acetate to yield pure 1-formylpiperidine-4-carboxylic acid as a stable white powder[3].

Protocol B: Synthesis of 1-Formylpiperidine-4-carbonyl Chloride

Objective: Electrophilic activation of the carboxylic acid.

-

Suspension: Suspend the purified 1-formylpiperidine-4-carboxylic acid in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 2–3 drops of anhydrous N,N-dimethylformamide (DMF).

-

Causality Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which acts as a highly efficient catalytic chloride transfer agent.

-

-

Chlorination: Dropwise add 1.5 equivalents of thionyl chloride (SOCl₂). Attach a reflux condenser equipped with a gas scrubber[1].

-

Reflux & Monitor: Heat the reaction to reflux (approx. 40°C).

-

Self-Validation Check: The reaction produces SO₂ and HCl gases. The macroscopic cessation of gas evolution in the bubbler is a reliable indicator of reaction completion. Furthermore, FTIR spectroscopy of an aliquot will show the carbonyl stretch shifting from ~1700 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acyl chloride).

-

-

Purification: Strip the solvent and excess SOCl₂ under high vacuum to yield 1-formylpiperidine-4-carbonyl chloride[4]. Store strictly under an inert atmosphere due to extreme moisture sensitivity.

Quantitative Data & Physicochemical Properties

Understanding the physical parameters of these intermediates is crucial for scale-up, procurement, and downstream processing[3].

| Property | 1-Formylpiperidine-4-carboxylic acid | 1-Formylpiperidine-4-carbonyl chloride |

| CAS Number | 84163-42-8[5][6] | 84163-43-9[4][7] |

| Molecular Formula | C₇H₁₁NO₃[6] | C₇H₁₀ClNO₂[4] |

| Molecular Weight | 157.17 g/mol [6] | 175.61 g/mol [4] |

| Physical Form | Solid (White powder)[3][5] | Colorless solid / liquid[4] |

| Melting Point | 137 – 138 °C[6] | N/A (Highly moisture sensitive) |

| Boiling Point | 377.8 °C at 760 mmHg[6] | N/A |

| Density | 1.35 g/cm³[6] | N/A |

| Downstream Utility | Stable precursor storage[3] | Immediate acylation reagent |

Downstream Pharmaceutical Applications

The primary utility of these precursors lies in the synthesis of atypical antipsychotics, such as Iloperidone (ILO-522). Once the 1-formylpiperidine-4-carbonyl chloride undergoes Friedel-Crafts acylation to form the difluorobenzoyl derivative, subsequent steps involve reacting the ketone with hydroxylamine to form an oxime, followed by alkylation to finalize the API structure[2].

These APIs function primarily by modulating key neurotransmitter pathways in the brain, specifically targeting Dopamine D₂ and Serotonin 5-HT₂A receptors to alleviate both positive and negative symptoms of schizophrenia.

Pharmacological mechanism of Iloperidone targeting D2 and 5-HT2A receptors.

Conclusion

The strategic utilization of 1-formylpiperidine-4-carboxylic acid and its acyl chloride derivative represents a cornerstone in modern medicinal chemistry. By strictly adhering to self-validating protocols and understanding the mechanistic causality of each transformation, researchers can ensure the high-fidelity synthesis of critical pharmaceutical intermediates required for life-changing neuroleptic medications.

References

-

Veeprho - 1-Formylpiperidine-4-carbonyl chloride | CAS 84163-43-9 URL:[Link]

-

DrugFuture - Iloperidone, ILO-522, HP-873, Zomaril-药物合成数据库 URL: [Link]

-

PrepChem - Synthesis of N-formylisonipecotic acid chloride URL:[Link]

-

NBINNO - Choosing a Reliable Supplier for 1-Formylpiperidine-4-carboxylic Acid URL: [Link]

-

Scribd - Get | PDF | Lignin | Pulp (Paper) URL:[Link]

Sources

The Strategic Application of 1-Formylpiperidine-4-carbonyl chloride in Advanced Pharmaceutical Synthesis: A Technical Whitepaper

Executive Summary

In the landscape of complex active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks dictates the efficiency, scalability, and atom economy of the entire synthetic route. 1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) has emerged as a critical electrophilic scaffold in medicinal chemistry [1]. Characterized by its molecular formula (C7H10ClNO2), this compound features a highly reactive acyl chloride moiety paired with a strategically protected secondary amine.

This whitepaper provides an in-depth technical analysis of 1-formylpiperidine-4-carbonyl chloride, detailing its chemical reactivity profile, mechanistic pathways, and step-by-step self-validating protocols. Its primary industrial application—the construction of the 1,2-benzisoxazole core found in atypical antipsychotics like Risperidone and Paliperidone—serves as the focal point for our mechanistic breakdown [3].

Structural Rationale and Chemical Reactivity Profile

As a Senior Application Scientist, evaluating the causality behind molecular design is paramount. The utility of 1-formylpiperidine-4-carbonyl chloride is rooted in two distinct structural features:

-

The Acyl Chloride Moiety: This functional group acts as an aggressive electrophile, primed for Friedel-Crafts acylation or rapid amidation. It allows for the direct installation of the piperidine scaffold onto aromatic rings without the need for coupling reagents (e.g., HATU, EDC), thereby reducing process mass intensity (PMI).

-

The N-Formyl Protecting Group (Causality of Choice): In multi-step API synthesis, protecting group strategy is the linchpin of success. Why use an N-formyl group instead of the ubiquitous N-Boc or N-Benzyl?

-

N-Boc is highly labile under strong Lewis acid conditions (such as the AlCl3 required for Friedel-Crafts acylation) and would prematurely cleave, leading to polymerization.

-

N-Benzyl requires catalytic hydrogenolysis (Pd/C, H2) for removal, which can inadvertently reduce other sensitive moieties (like oximes or benzisoxazoles) or be poisoned by sulfur-containing impurities.

-

N-Formyl is robust against aggressive Lewis acids yet can be quantitatively removed via simple, cost-effective aqueous acid or base hydrolysis at the end of the synthetic sequence [4].

-

Primary Application: Synthesis of the 1,2-Benzisoxazole Core

The most prominent application of this compound is its use as the foundational building block for the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core [3]. This core is the pharmacophore responsible for serotonin (5-HT2A) and dopamine (D2) receptor antagonism in several CNS drugs.

The synthetic workflow involves a highly orchestrated sequence of electrophilic aromatic substitution, condensation, and intramolecular nucleophilic aromatic substitution (SNAr).

Caption: Synthetic workflow from 1-formylpiperidine-4-carbonyl chloride to the 1,2-benzisoxazole core.

Quantitative Reaction Parameters

To facilitate process optimization, the following table summarizes the validated quantitative data, typical yields, and critical parameters for the transformation of 1-formylpiperidine-4-carbonyl chloride into the benzisoxazole API precursor.

| Reaction Step | Reagents & Catalysts | Temperature | Reaction Time | Typical Yield | Key Intermediate Formed |

| Friedel-Crafts Acylation | 1,3-Difluorobenzene, AlCl3 | 60–75 °C | 4–6 hours | 80–85% | 4-(2,4-Difluorobenzoyl)piperidine-1-carbaldehyde |

| Oxime Condensation | NH2OH·HCl, Pyridine, EtOH | 80 °C (Reflux) | 2–3 hours | 88–92% | 4-[(2,4-Difluorophenyl)hydroxyiminomethyl]piperidine |

| SNAr Cyclization | NaH or KOH, DMF/THF | 60 °C | 3–5 hours | 75–80% | 6-Fluoro-3-(1-formyl-4-piperidinyl)-1,2-benzisoxazole |

| Deformylation | Aqueous HCl or NaOH | 90 °C | 2–4 hours | >90% | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding, thereby preventing the costly carryover of impurities [2].

Protocol A: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde.

-

Preparation: Charge a dry, nitrogen-flushed reactor with 1,3-difluorobenzene (3.0 eq) and anhydrous Aluminum Chloride (AlCl3, 1.5 eq).

-

Causality: AlCl3 must be suspended in the aromatic substrate first. 1,3-difluorobenzene acts as both the reactant and the solvent, ensuring uniform Lewis acid complexation and preventing localized exotherms.

-

-

Addition: Cool the suspension to 0–5 °C. Add 1-formylpiperidine-4-carbonyl chloride (1.0 eq) dropwise over 60 minutes.

-

Causality: The formation of the acylium ion is highly exothermic. Strict thermal control prevents the degradation of the piperidine ring and minimizes polymerization.

-

-

Heating: Gradually raise the temperature to 65 °C and stir for 5 hours.

-

Causality: 1,3-Difluorobenzene is electronically deactivated by the two highly electronegative fluorine atoms. Thermal energy is required to drive the electrophilic aromatic substitution. Regioselectivity is strictly directed to the 4-position due to the steric hindrance between the two fluorine atoms at the 2-position.

-

-

Quenching & Extraction: Cool to room temperature and slowly pour the mixture over crushed ice and concentrated HCl. Extract with dichloromethane (DCM).

-

Validation Checkpoint: Perform FT-IR analysis on the organic layer. The complete disappearance of the acyl chloride stretch (~1800 cm⁻¹) and the appearance of a strong ketone carbonyl stretch (~1680 cm⁻¹) validates reaction completion.

-

Protocol B: Oxime Formation and SNAr Cyclization

Objective: Conversion of the ketone to the 1,2-benzisoxazole core.

-

Condensation: Dissolve the intermediate from Protocol A in ethanol. Add hydroxylamine hydrochloride (NH2OH·HCl, 1.2 eq) and pyridine (1.5 eq). Reflux at 80 °C for 3 hours.

-

Causality: Pyridine acts as an acid scavenger to free the hydroxylamine base, allowing nucleophilic attack on the sterically hindered ketone.

-

-

Cyclization: Isolate the oxime intermediate, dry thoroughly under vacuum, and dissolve in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C, then heat to 60 °C for 4 hours.

-

Causality: NaH deprotonates the oxime hydroxyl group, generating a powerful oxygen nucleophile. The electron-withdrawing nature of the imine and the para-fluorine atom activates the ortho-fluorine for an intramolecular Nucleophilic Aromatic Substitution (SNAr), closing the benzisoxazole ring.

-

Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the loss of HF (M-20) and the absence of the starting oxime peak.

-

Mechanistic Pathway Analysis

Understanding the electron flow is critical for troubleshooting deviations in yield or purity. The diagram below illustrates the mechanistic cascade initiated by 1-formylpiperidine-4-carbonyl chloride.

Caption: Step-by-step mechanistic pathway of acylation and subsequent SNAr cyclization.

Conclusion

1-Formylpiperidine-4-carbonyl chloride is far more than a simple building block; it is a strategically designed reagent that balances extreme electrophilic reactivity with robust protective stability. By enabling highly regioselective Friedel-Crafts acylations and surviving the harsh conditions required to activate deactivated aromatic systems, it remains an indispensable tool in the synthesis of complex neuroactive APIs and advanced chemical libraries.

References

- U.S. Patent US4408054A. "Oximes of 4-benzoyl-piperidines." Google Patents.

-

New Drug Approvals. "Antipsychotic Synthesis and Amisulpride/Risperidone Intermediates." New Drug Approvals Database (March 2020). Available at:[Link]

- U.S. Patent US20050107377A1. "Process for making risperidone and intermediates therefor." Google Patents.

Electrophilicity and Reaction Mechanisms of 1-Formylpiperidine-4-carbonyl chloride: A Comprehensive Guide

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks dictate the efficiency of complex drug development. 1-Formylpiperidine-4-carbonyl chloride (CAS: 84163-43-9) is a prime example of such a scaffold. Featuring a highly electrophilic acyl chloride at the C-4 position and a deactivated, formyl-protected secondary amine at the N-1 position, this molecule is a critical intermediate in the synthesis of atypical antipsychotics, most notably Iloperidone (Fanapt)[1].

This whitepaper provides an in-depth analysis of the electrophilic nature of 1-formylpiperidine-4-carbonyl chloride, the causality behind its reaction mechanisms, and field-proven, self-validating protocols for its utilization in nucleophilic acyl substitutions and Friedel-Crafts acylations.

Structural and Electronic Profiling: The Roots of Electrophilicity

The reactivity of 1-formylpiperidine-4-carbonyl chloride is governed by two distinct electronic domains within the molecule: the hyper-reactive acyl chloride and the stabilized N-formyl piperidine ring.

The Acyl Chloride Center: Maximizing Electrophilicity

The C-4 acyl chloride is the primary site of reactivity. Its extreme electrophilicity is a product of two competing electronic effects that fail to stabilize the carbonyl carbon:

-

Inductive Electron Withdrawal: The highly electronegative chlorine atom pulls electron density away from the carbonyl carbon via the σ -bond network, creating a strong partial positive charge ( δ+ ).

-

Poor Resonance Overlap: Unlike amides or esters, where the lone pairs on nitrogen or oxygen effectively overlap with the carbonyl π -system, the 3p orbital of chlorine is too large and diffuse to overlap efficiently with the 2p orbital of the carbonyl carbon[2].

Because resonance stabilization is negligible, the inductive effect dominates, leaving the carbonyl carbon highly electrophilic and primed for nucleophilic attack.

The N-Formyl Group: Strategic Deactivation

If the piperidine nitrogen were left unprotected, the molecule would rapidly undergo intermolecular self-condensation, yielding intractable polyamides. The N-formyl group serves a dual purpose:

-

Amine Deactivation: By converting the secondary amine into an amide, the nitrogen's lone pair is delocalized into the formyl carbonyl. This renders the nitrogen completely non-nucleophilic.

-

Lewis Acid Stability: Unlike Boc (tert-butyloxycarbonyl) or acetal protecting groups, which are readily cleaved by strong Lewis acids, the formyl group is highly robust. This stability is an absolute requirement for downstream Friedel-Crafts acylations that utilize aggressive reagents like Aluminum Chloride ( AlCl3 ).

Quantitative Reactivity Trends

To contextualize the reactivity of the acyl chloride group, Table 1 summarizes the relative electrophilicity of common acyl derivatives based on leaving group ability.

Table 1: Comparative Reactivity of Acyl Derivatives

| Acyl Derivative | General Structure | Relative Electrophilicity | Leaving Group | Conjugate Acid pKa |

| Acid Chloride | R-COCl | Highest | Cl− | ~ -7.0 (HCl) |

| Acid Anhydride | R-CO-O-CO-R | High | RCOO− | ~ 4.8 (RCOOH) |

| Ester | R-COOR' | Moderate | RO− | ~ 16.0 (ROH) |

| Amide | R-CONR'_2 | Low | R2N− | ~ 35.0 ( R2NH ) |

Data demonstrates that the chloride ion is an exceptional leaving group due to the extreme acidity of its conjugate acid, driving the rapid kinetics of acyl chlorides.

Core Reaction Mechanisms

Nucleophilic Acyl Substitution (Addition-Elimination)

The dominant reaction pathway for 1-formylpiperidine-4-carbonyl chloride is Nucleophilic Acyl Substitution (NAS). When exposed to nucleophiles (amines, alcohols, or thiols), the reaction proceeds via a two-step addition-elimination mechanism[3].

-

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π -bond and pushing electron density onto the oxygen. This forms a high-energy, sp3 -hybridized tetrahedral intermediate .

-

Elimination: The intermediate rapidly collapses. The oxygen lone pair reforms the C=O

π -bond, and the chloride ion—being the weakest base and best leaving group—is expelled.

Nucleophilic acyl substitution mechanism via a tetrahedral intermediate.

Friedel-Crafts Acylation

In the synthesis of pharmaceuticals like Iloperidone, the acyl chloride acts as the electrophile in a Friedel-Crafts acylation with an aromatic ring (e.g., 1,3-difluorobenzene). A strong Lewis acid ( AlCl3 ) coordinates with the chlorine atom, polarizing the C-Cl bond to generate a highly reactive acylium ion complex, which then undergoes electrophilic aromatic substitution.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes observable causality markers that allow the chemist to verify reaction progress without immediate external instrumentation.

Protocol 1: Synthesis of 1-Formylpiperidine-4-carbonyl chloride

Objective: Convert 1-formylpiperidine-4-carboxylic acid to its corresponding acyl chloride.

-

Preparation: Suspend 1-formylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Catalysis (Causality): Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Why? DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (a chloroiminium ion). This species is vastly more electrophilic than thionyl chloride alone, lowering the activation energy and preventing thermal degradation of the piperidine ring.

-

Activation: Slowly add Thionyl Chloride ( SOCl2 ) (1.5 eq) dropwise at 0°C.

-

Self-Validating Check: The initial reaction mixture is a cloudy suspension. As the reaction proceeds and the highly soluble acyl chloride is formed, the mixture will transition into a clear, homogeneous solution . Furthermore, the vigorous evolution of SO2 and HCl gases will be observed. The cessation of gas evolution serves as the kinetic endpoint indicator.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 . The resulting crude oil is used immediately in the next step to prevent hydrolysis.

Protocol 2: Friedel-Crafts Acylation (Iloperidone Intermediate)

Objective: Synthesize 4-(2,4-difluorobenzoyl)-1-formylpiperidine.

-

Complexation: Dissolve the freshly prepared 1-formylpiperidine-4-carbonyl chloride in 1,3-difluorobenzene (which acts as both reactant and solvent). Cool to 0°C.

-

Lewis Acid Addition (Causality): Add anhydrous Aluminum Chloride ( AlCl3 ) (2.0 eq) in portions. Why 2.0 equivalents? One equivalent coordinates with the acyl chloride to form the acylium ion, while the second equivalent coordinates with the oxygen of the N-formyl group. The formyl group survives this because it does not possess the easily cleavable tert-butyl carbocation leaving group found in Boc protection.

-

Self-Validating Check: Upon addition of AlCl3 , the reaction mixture will rapidly change to a deep red/brown color , visually confirming the formation of the arene-acylium-aluminum complex.

-

Quenching: Carefully pour the mixture over crushed ice and 1M HCl.

-

Self-Validating Check 2: The deep color will immediately dissipate into a biphasic mixture (yellowish organic layer, clear aqueous layer), confirming the destruction of the Lewis acid complex and the liberation of the neutral ketone product.

Step-by-step synthetic workflow for Iloperidone intermediates.

Troubleshooting and Handling Precautions

Working with highly electrophilic species requires strict environmental controls.

-

Moisture Sensitivity: 1-Formylpiperidine-4-carbonyl chloride will rapidly hydrolyze back to the carboxylic acid upon exposure to atmospheric moisture. All glassware must be flame-dried, and solvents must be anhydrous.

-

Curtius Rearrangement Risks: If the acyl chloride is reacted with sodium azide to form an acyl azide (a common pathway for amine synthesis), strict temperature control (< 0°C) must be maintained. Elevated temperatures will trigger a Curtius rearrangement, prematurely converting the intermediate into an isocyanate and subsequently a urea byproduct.

References

Advanced Applications of 1-Formylpiperidine-4-carbonyl Chloride in Heterocyclic Synthesis: A Mechanistic and Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of synthetic routes for complex heterocyclic active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of bifunctional building blocks. 1-Formylpiperidine-4-carbonyl chloride (CAS: 84163-43-9) serves as a premier electrophilic intermediate in the synthesis of piperidine-bearing heterocycles[1]. By leveraging the robust protection of the N-formyl group and the high reactivity of the acyl chloride moiety, chemists can execute harsh electrophilic aromatic substitutions (e.g., Friedel-Crafts acylations) without compromising the integrity of the secondary amine core. This guide provides an in-depth mechanistic analysis, self-validating experimental protocols, and a definitive case study on the synthesis of the benzisoxazole scaffold found in atypical antipsychotics like Iloperidone[2].

Chemical Rationale & Mechanistic Insights

The Superiority of N-Formyl Protection

In the synthesis of piperidine-derived APIs, the secondary nitrogen must be protected before converting the C4-carboxylic acid into an acyl chloride. While tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are standard protecting groups, they are fundamentally incompatible with the harsh Lewis acidic conditions required for subsequent Friedel-Crafts acylations.

The N-formyl group is specifically chosen due to its unique electronic and steric properties:

-

Lewis Acid Stability: The strong electron-withdrawing nature of the formyl group delocalizes the nitrogen's lone pair, drastically reducing its basicity. This prevents the nitrogen from coordinating with Lewis acids (like AlCl3 ), ensuring the catalyst remains available to activate the acyl chloride[2].

-

Atom Economy & Cleavage: The formyl group is small, highly atom-economical, and can be efficiently cleaved under specific acidic or basic conditions during downstream cyclization steps, avoiding the need for a dedicated deprotection stage[2].

Mechanistic Pathway: Friedel-Crafts Acylation

When 1-formylpiperidine-4-carbonyl chloride is subjected to Friedel-Crafts conditions with an arene (e.g., 1,3-difluorobenzene), the reaction proceeds via a highly reactive acylium ion intermediate. The causality of the reaction sequence is mapped below:

Caption: Mechanistic pathway of Friedel-Crafts acylation generating the benzoylpiperidine core.

Case Study: Synthesis of the Benzisoxazole Scaffold (Iloperidone)

The benzisoxazole ring is a privileged scaffold in medicinal chemistry, exhibiting profound central nervous system (CNS) activity[3]. The synthesis of Iloperidone relies entirely on the successful deployment of 1-formylpiperidine-4-carbonyl chloride to construct the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole core[2].

Synthetic Workflow

-

Formylation & Chlorination: Piperidine-4-carboxylic acid is treated with formic acid and acetic anhydride to yield 1-formylpiperidine-4-carboxylic acid, which is subsequently converted to the acyl chloride using thionyl chloride ( SOCl2 )[2].

-

Acylation: The acyl chloride is condensed with 1,3-difluorobenzene under Friedel-Crafts conditions to afford 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde[2].

-

Oxime Formation & Cyclization: Treatment with hydroxylamine yields an oxime intermediate. Exposure to basic conditions (NaH in DMF/THF) triggers an intramolecular nucleophilic aromatic substitution ( SNAr ), displacing the ortho-fluorine to form the benzisoxazole ring while simultaneously cleaving the N-formyl group[2].

-

Final Alkylation: The deprotected piperidine is alkylated with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone to yield Iloperidone[2].

Caption: Synthetic workflow of Iloperidone highlighting 1-Formylpiperidine-4-carbonyl chloride.

Quantitative Data & Quality Metrics

To ensure reproducibility in scale-up manufacturing, the following baseline metrics must be achieved across the synthetic cascade.

| Intermediate / Compound | Target Yield (%) | Minimum Purity (HPLC %) | Physical State | Key Analytical Marker |

| 1-Formylpiperidine-4-carboxylic acid | 85 - 90 | > 98.0 | White Solid | Disappearance of N-H stretch (IR) |

| 1-Formylpiperidine-4-carbonyl chloride | 90 - 95 | > 95.0 | Colorless Solid / Oil | Shift of C=O stretch to ~1800 cm⁻¹ |

| 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde | 75 - 80 | > 98.0 | Pale Yellow Solid | Mass Spec: [M+H]⁺ = 254.1 |

| Iloperidone (API) | ~ 95 | 99.80 | Crystalline Solid | HPLC RT match against standard |

Data synthesized from established patent literature and process chemistry optimizations[2].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality checks. Do not proceed to subsequent steps unless the self-validation criteria are met.

Protocol A: Synthesis of 1-Formylpiperidine-4-carbonyl chloride

Objective: Convert the carboxylic acid to a highly reactive acyl chloride without degrading the N-formyl protecting group.

-

Setup: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend 1-formylpiperidine-4-carboxylic acid (50 g, 0.318 mol) in anhydrous dichloromethane (DCM, 250 mL).

-

Catalysis: Add N,N-dimethylformamide (DMF, 0.5 mL). Causality: DMF acts as a nucleophilic catalyst, reacting with SOCl2 to form the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination.

-

Reagent Addition: Dropwise add thionyl chloride ( SOCl2 , 28 mL, 0.382 mol) over 30 minutes at 0°C.

-

Reaction: Slowly warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint: Monitor the bubbler. The reaction is complete when the evolution of HCl and SO2 gases ceases. To chemically validate, quench a 0.1 mL aliquot in methanol; TLC (Hexane:EtOAc 1:1) should show complete conversion of the baseline acid to the higher-Rf methyl ester.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 . The resulting crude 1-formylpiperidine-4-carbonyl chloride is used immediately in Protocol B to prevent hydrolysis.

Protocol B: Friedel-Crafts Acylation

Objective: Form the 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde intermediate via electrophilic aromatic substitution[2].

-

Setup: Dissolve the crude acyl chloride from Protocol A in 1,3-difluorobenzene (150 mL, acting as both reactant and solvent). Cool the mixture to 0°C under argon.

-

Activation: Carefully add anhydrous Aluminum Chloride ( AlCl3 , 50 g, 0.375 mol) in small portions over 1 hour. Causality: Exothermic complexation occurs. Strict temperature control prevents the premature degradation of the acylium ion.

-

Heating: Gradually heat the reaction mixture to reflux (approx. 80-85°C) for 6 hours.

-

Self-Validation Checkpoint: The reaction mixture will transition to a dark, viscous complex. TLC monitoring (quenched in ice-water/EtOAc) must confirm the disappearance of the methyl ester derivative of the starting material.

-

Quenching: Cool to room temperature and pour the mixture very slowly over 500 g of crushed ice containing 50 mL of concentrated HCl. Causality: The acidic aqueous quench destroys the aluminum complex, liberating the organic product and preventing the formation of intractable aluminum hydroxide emulsions.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash combined organic layers with brine, dry over Na2SO4 , and concentrate to yield 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde[2].

Conclusion

The utilization of 1-formylpiperidine-4-carbonyl chloride is a masterclass in protecting group strategy and electrophilic activation. By understanding the electronic interplay between the N-formyl group and the acyl chloride, process chemists can execute highly efficient, scalable syntheses of complex heterocyclic APIs like Iloperidone. Adherence to the self-validating protocols outlined herein ensures high fidelity, yield, and purity at every stage of the synthetic cascade.

References

- Guidechem. "1-FORMYL-PIPERIDINE-4-CARBONYL CHLORIDE (CAS 84163-43-9)". Guidechem Chemical Dictionary.

- New Drug Approvals. "Iloperidone (Fanapt) - Synthetic Routes and Patents". New Drug Approvals.

- All About Drugs. "Benzisoxazole: a privileged scaffold for medicinal chemistry". All About Drugs.

Sources

Methodological & Application

Application Note: Amide Bond Formation Using 1-Formylpiperidine-4-carbonyl Chloride

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, the piperidine scaffold is a ubiquitous pharmacophore, frequently embedded in the structures of analgesics, kinase inhibitors, and atypical antipsychotics. When functionalizing the C4 position of the piperidine ring,1[1] serves as a highly efficient, atom-economical building block.

The strategic advantage of this reagent lies in two mechanistic pillars:

-

Orthogonal Protection: The N-formyl group acts as a robust protecting group that withstands aggressive downstream coupling conditions (such as Friedel-Crafts acylation)[2]. It remains stable under basic amidation conditions but can be selectively cleaved via acid-catalyzed deformylation if the free secondary amine is required later in the synthetic sequence.

-

Coupling-Reagent-Free Activation: By utilizing the pre-activated acyl chloride, chemists bypass the need for expensive, high-molecular-weight coupling reagents (e.g., HATU, EDC). This drives a bimolecular nucleophilic substitution ( SN2 -like addition-elimination) that is rapid, highly scalable, and simplifies downstream purification[3].

Physicochemical Profile

Understanding the physical properties of the reagent is critical for maintaining its integrity. As an acyl chloride, it is highly sensitive to ambient moisture and must be stored under an inert atmosphere.

Table 1: Chemical Properties of 1-Formylpiperidine-4-carbonyl chloride

| Property | Value |

| CAS Number | 4[4] |

| Molecular Formula | C7H10ClNO2 |

| Molecular Weight | 175.61 g/mol |

| Appearance | Colorless to off-white solid/powder[1] |

| Storage Conditions | 2-8 °C, strictly anhydrous (Argon/Nitrogen) |

Synthetic Workflow & Downstream Applications

The workflow below illustrates the generation of the acyl chloride from its carboxylic acid precursor and its divergent applications in medicinal chemistry, including direct amidation and the synthesis of complex active pharmaceutical ingredients (APIs) like the antipsychotic2[2].

Fig 1: Synthetic workflow of 1-formylpiperidine-4-carbonyl chloride and downstream applications.

Self-Validating Protocol: Amide Bond Formation

A self-validating protocol inherently confirms the success of each step through observable physical changes or strategic workup design. In this methodology, the sequential phase-extraction logic ensures that only the desired neutral amide product survives into the final organic phase.

Materials & Reagents

-

Primary or Secondary Amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

-

1M Aqueous HCl & Saturated NaHCO₃

Step-by-Step Methodology & Causality

Step 1: Amine Activation & Acid Scavenging

-

Action: In an oven-dried, argon-flushed round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir for 5 minutes.

-

Causality: DIPEA is a sterically hindered base that acts purely as an acid scavenger without competing as a nucleophile. The 2.5 equivalents are required to neutralize the HCl byproduct generated during the coupling, ensuring the target amine remains in its unprotonated, highly nucleophilic state.

Step 2: Temperature-Controlled Electrophile Addition

-

Action: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the acyl chloride (1.0 eq) in a minimum volume of anhydrous DCM and add it dropwise over 15–30 minutes.

-

Causality: Acyl chlorides are aggressively reactive. Cooling to 0 °C suppresses exothermic degradation and prevents the formation of ketene intermediates. Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring the desired bimolecular substitution over competitive side reactions.

Step 3: Reaction Maturation

-

Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours. Monitor via LC-MS.

-

Causality: Warming provides the necessary kinetic energy to drive the reaction to >98% conversion, particularly if the amine is sterically hindered.

Step 4: Self-Validating Workup

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Causality: This is the self-validating core of the protocol. The NaHCO₃ wash hydrolyzes any unreacted acyl chloride into the water-soluble carboxylic acid. The 1M HCl wash protonates unreacted amine and excess DIPEA, pulling them into the aqueous waste. If the organic layer yields a clean mass upon concentration, the amidation was successful, as all starting materials have been chemically partitioned away.

Quantitative Data: Reaction Optimization

To maximize yield and purity, various conditions for the amidation of 1-formylpiperidine-4-carbonyl chloride were evaluated. The data below demonstrates why DCM and DIPEA are the preferred parameters.

Table 2: Optimization of Amidation Conditions

| Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Conversion (%) | Purity (LC-MS) | Mechanistic Observation |

| THF | TEA (2.0) | 0 to 25 | 4 | 85 | >90% | Moderate reaction rate; TEA slightly nucleophilic. |

| DCM | TEA (2.0) | 0 to 25 | 4 | 92 | >95% | Better solubility profile than THF. |

| DCM | DIPEA (2.5) | 0 to 25 | 2 | >98 | >98% | Optimal: Maximum steric hindrance of base prevents side reactions. |

| DMF | DIPEA (2.5) | 25 | 2 | 75 | <80% | High solvent polarity promotes competitive hydrolysis. |

Advanced Applications: Friedel-Crafts Acylation

Beyond simple amidation, 1-formylpiperidine-4-carbonyl chloride is a critical electrophile in carbon-carbon bond formation. In the synthesis of the antipsychotic 2[2], this acyl chloride is condensed with 1,3-difluorobenzene under Friedel-Crafts conditions (using AlCl₃ as a Lewis acid catalyst). The N-formyl group brilliantly survives the harsh, highly acidic AlCl₃ environment to afford 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde in high yields, proving the reagent's exceptional stability and utility in multi-step API synthesis.

References

-

Pharmaffiliates. "1-Formyl-piperidine-4-carbonyl Chloride". [Link]

-

Veeprho. "1-Formylpiperidine-4-carbonyl chloride | CAS 84163-43-9".[Link]

-

New Drug Approvals. "Amisulpride Synthesis".[Link]

-

All About Drugs. "Iloperidone Synthesis and Benzisoxazole Scaffolds". [Link]

Sources

Selecting the optimal solvent for reactions with 1-Formylpiperidine-4-carbonyl chloride

Application Note: Solvent Selection and Optimization for Reactions with 1-Formylpiperidine-4-carbonyl Chloride

Introduction & Chemical Profiling

1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) is a highly versatile, bifunctional electrophile widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic Iloperidone[1][2]. As a Senior Application Scientist, it is critical to recognize that this molecule is not a standard aliphatic acid chloride. It possesses two competing functional domains:

-

The Acyl Chloride Moiety : Highly electrophilic and extremely moisture-sensitive, prone to rapid hydrolysis into the corresponding carboxylic acid.

-

The 1-Formyl (Amide) Group : A polar, aprotic hydrogen-bond acceptor. This group significantly increases the dipole moment of the piperidine ring, fundamentally altering its solubility profile compared to non-formylated analogs.

Mechanistic Causality in Solvent Selection

Selecting the optimal solvent is not merely a matter of dissolving the reagents; the solvent actively participates in stabilizing transition states and directing reaction pathways. Because acyl chlorides undergo nucleophilic acyl substitution via a tetrahedral intermediate, the solvent's dielectric constant and coordinating ability dictate the reaction kinetics[3].

-

Dichloromethane (DCM) & 1,2-Dichloroethane (DCE) : Halogenated solvents are the gold standard for this reagent. They provide excellent solubility for the polar 1-formyl group while remaining entirely non-coordinating. In Friedel-Crafts acylations (e.g., reacting with 1,3-difluorobenzene), DCM/DCE is mandatory because it stabilizes the highly reactive acylium ion generated by Lewis acids (like AlCl₃) without neutralizing the Lewis acid itself[2].

-

Tetrahydrofuran (THF) & 1,4-Dioxane : Ethereal solvents are excellent when reacting the acyl chloride with highly polar or polymeric nucleophiles. However, the oxygen atoms in THF can weakly coordinate with the electrophilic carbonyl carbon of the acyl chloride. While this rarely stops amidation, it can modulate the reaction rate. Dioxane has been uniquely shown to favor imidation over primary amidation under specific base-catalyzed conditions due to its specific solvation shell dynamics[3].

-

Toluene : A non-polar aromatic solvent. While excellent for high-temperature dehydrations, 1-formylpiperidine-4-carbonyl chloride exhibits reduced solubility in toluene at 0°C (the standard temperature for exothermic acyl chloride additions). Using toluene often requires running the reaction as a suspension, which can lead to localized heating and impurity formation[3].

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties and empirical performance of common solvents used with 1-formylpiperidine-4-carbonyl chloride to ensure a self-validating experimental design.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reagent Solubility (at 0°C) | Recommended Reaction Pathway | Typical Yields |

| DCM | 9.1 | 39.6 | High | Amidation, Friedel-Crafts | 85–95% |

| THF | 7.5 | 66.0 | High | Amidation (Polar Nucleophiles) | 75–90% |

| Toluene | 2.4 | 110.6 | Low | High-Temp Amidation / Imidation | 60–80% |

| 1,4-Dioxane | 2.2 | 101.1 | Moderate | Specialized Imidation | 60–85% |

Logical Decision Framework

To ensure robust methodology, solvent selection must be mapped to the specific nucleophile and reaction class.

Caption: Decision tree for selecting the optimal solvent based on reaction type and nucleophile polarity.

Validated Experimental Protocols

Protocol A: Standard Amidation (Schotten-Baumann Type Conditions)

This protocol utilizes DCM to ensure complete dissolution of the formylated piperidine ring while controlling the exothermic nucleophilic attack[4].

-

Step 1: Preparation of the Nucleophile Solution

-

In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the target amine in anhydrous DCM (10 mL/mmol).

-

Add 1.5 to 2.0 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIEA, or Triethylamine, TEA) to act as an HCl scavenger[4].

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

-

Step 2: Acyl Chloride Addition

-

Dissolve 1.1 equivalents of 1-formylpiperidine-4-carbonyl chloride in anhydrous DCM (5 mL/mmol). Note: Ensure the reagent is handled in a glovebox or under a dry inert atmosphere, as it rapidly degrades in ambient humidity.

-

Add the acyl chloride solution dropwise to the amine solution over 15–30 minutes to prevent localized temperature spikes.

-

-

Step 3: Reaction Maturation

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2–4 hours. Monitor reaction completion via TLC or LC-MS (quenching a small aliquot in methanol to check for residual acyl chloride as the methyl ester).

-

-

Step 4: Quench and Extraction

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer to a separatory funnel, extract the aqueous layer twice with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Caption: Step-by-step workflow for the amidation of 1-formylpiperidine-4-carbonyl chloride.

Protocol B: Friedel-Crafts Acylation (API Synthesis Intermediate)

This protocol outlines the synthesis of 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde, a key intermediate in Iloperidone synthesis[2].

-

Step 1: Lewis Acid Activation

-

Suspend 2.5 equivalents of anhydrous Aluminum Chloride (AlCl₃) in anhydrous DCM or DCE (1,2-dichloroethane). Cool to 0°C.

-

-

Step 2: Acylium Ion Generation

-

Slowly add 1.0 equivalent of 1-formylpiperidine-4-carbonyl chloride. The mixture will darken as the highly reactive acylium ion-Lewis acid complex forms. Stir for 15 minutes at 0°C.

-

-

Step 3: Aromatic Substitution

-

Add 1.2 equivalents of 1,3-difluorobenzene dropwise[2].

-

Heat the reaction to reflux (if using DCE) or a gentle simmer (if using DCM) for 4–6 hours. The halogenated solvent prevents the precipitation of the intermediate complex.

-

-

Step 4: Controlled Quench

-

Critical Safety Step: Cool the reaction to 0°C and pour it very slowly over crushed ice and 1M HCl to break the aluminum complex.

-

Extract with DCM, wash with water and brine, dry, and concentrate to yield the functionalized benzoylpiperidine.

-

Conclusion

The successful utilization of 1-formylpiperidine-4-carbonyl chloride hinges entirely on respecting its dual-functional nature. While the acyl chloride demands strictly anhydrous, aprotic conditions, the formyl group dictates the physical solubility parameters. DCM remains the universally optimal solvent for both amidation and Friedel-Crafts acylation, providing the perfect balance of solvation power and chemical inertness.

References

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. Available at:[Link]

-

Iloperidone | New Drug Approvals - New Drug Approvals. Available at:[Link]

-

Amide Synthesis - Fisher Scientific. Available at:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]

- 4. Lab Reporter [fishersci.se]

Catalytic methods to enhance the reactivity of 1-Formylpiperidine-4-carbonyl chloride

Application Note: Catalytic Enhancement of 1-Formylpiperidine-4-carbonyl Chloride Reactivity in Complex Syntheses

Introduction & Mechanistic Rationale

1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) is a highly versatile acylating agent and a critical building block in medicinal chemistry, most notably utilized in the synthesis of the atypical antipsychotic Iloperidone[1]. While acid chlorides are intrinsically reactive electrophiles, their unassisted reaction kinetics often fall short when applied to sterically hindered nucleophiles, inert alcohols, or electronically deactivated aromatic rings. In these challenging microenvironments, competing side reactions (such as premature hydrolysis) outpace the desired product formation.

To harness the full synthetic potential of this piperidine scaffold, scientists must employ specific catalytic paradigms to lower the activation energy barrier:

-

Nucleophilic Catalysis (DMAP): For esterifications and amidations, 4-Dimethylaminopyridine (DMAP) acts as a "super catalyst." DMAP directly attacks the carbonyl carbon of the acid chloride, displacing the chloride ion to form a highly reactive N-acylpyridinium salt[2]. The electron-donating dimethylamino group stabilizes this intermediate through resonance, yet the delocalized positive charge makes the carbonyl carbon exceptionally electrophilic toward incoming nucleophiles[3].

-

Electrophilic Activation (Lewis Acids): For C-C bond formation via Friedel-Crafts acylation, strong Lewis acids like Aluminum Chloride (AlCl₃) are required. AlCl₃ abstracts the chloride ion from the acyl chloride to generate a potent acylium ion, which is mandatory for condensing the piperidine scaffold with weakly activated or deactivated aromatics like 1,3-difluorobenzene[4].

Quantitative Data: Catalyst Efficacy Comparison

The choice of catalyst dramatically impacts reaction kinetics and isolated yields. Table 1 summarizes the performance of various catalytic systems when reacting 1-formylpiperidine-4-carbonyl chloride with a sterically hindered secondary alcohol.

Table 1: Relative reaction rates and yields for the acylation of inert nucleophiles.

| Catalyst System | Catalyst Loading (mol%) | Base (Equiv) | Reaction Time | Relative Rate Factor | Isolated Yield (%) |

| None (Control) | N/A | Et₃N (1.5) | > 24 h | 1x | < 20% |

| Pyridine | 100 | Pyridine (solvent) | 12 h | ~100x | 45 - 50% |

| DMAP | 5 - 10 | Et₃N (1.5) | 1 - 2 h | ~10,000x | > 90% |

| DMAP·HCl | 10 | None (Base-free) | 2 - 4 h | ~5,000x | 88 - 92% |

Note: DMAP·HCl allows for base-free conditions and catalyst recyclability, making it highly attractive for green chemistry scale-ups[5].

Catalytic Pathways & Visualizations

Figure 1: Nucleophilic catalytic cycle of DMAP enhancing acyl chloride reactivity.

Figure 2: Lewis acid-catalyzed Friedel-Crafts acylation workflow using AlCl3.

Experimental Protocols

Protocol A: DMAP-Catalyzed Amidation/Esterification

Objective: Synthesize piperidine-4-carboxamides or esters using DMAP as a nucleophilic catalyst. Causality & Self-Validation: Triethylamine (Et₃N) is used as a bulk proton scavenger to prevent the nucleophile from being protonated by the generated HCl, which would otherwise neutralize its reactivity. DMAP is used in catalytic amounts (5-10 mol%) because it is efficiently regenerated. The protocol is self-validating via Thin Layer Chromatography (TLC); the complete disappearance of the UV-active nucleophile confirms the quantitative transfer of the acyl group.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the nucleophile (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution. Ensure complete dissolution.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1-formylpiperidine-4-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes to control the exothermic formation of the N-acylpyridinium intermediate.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

-

Validation: Monitor the reaction via TLC (typically 50:50 EtOAc/Hexanes). The reaction is complete when the starting nucleophile spot is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl to remove residual DMAP and Et₃N, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Catalyzed Friedel-Crafts Acylation (Iloperidone Precursor)

Objective: Synthesis of 4-(2,4-difluorobenzoyl)-1-formylpiperidine via electrophilic aromatic substitution[4]. Causality & Self-Validation: AlCl₃ must be used in stoichiometric excess (>2.0 equiv). This is because AlCl₃ forms a stable Lewis acid-base complex with the formyl oxygen of the piperidine ring and the newly formed ketone product. The reaction is self-validating through the evolution of HCl gas, which can be monitored via a mineral oil bubbler. The highly acidic aqueous quench is critical; it hydrolyzes the strong Aluminum-ketone complex, preventing intractable aluminum hydroxide emulsions during organic extraction.

Step-by-Step Methodology:

-

Complexation: In a flame-dried, multi-neck flask equipped with a reflux condenser and HCl trap, suspend anhydrous AlCl₃ (2.5 equiv) in 1,3-difluorobenzene (used as both reactant and solvent, 10 equiv).

-

Activation: Cool the suspension to 0 °C. Add 1-formylpiperidine-4-carbonyl chloride (1.0 equiv) portion-wise. A color change (often yellow/orange) indicates the formation of the acylium ion complex.

-

Condensation: Heat the reaction mixture to reflux (approx. 80–85 °C). Monitor the evolution of HCl gas. Maintain reflux until gas evolution ceases (typically 4–6 hours), indicating the completion of the electrophilic attack and subsequent rearomatization.

-

Quench (Critical Step): Cool the reaction mixture to room temperature, then carefully pour it over a vigorously stirring mixture of crushed ice and concentrated HCl (10% v/v). Caution: Highly exothermic. The acid breaks the AlCl₃-product complex.

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organics with water, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and evaporate the excess 1,3-difluorobenzene under reduced pressure to yield the crude 4-(2,4-difluorobenzoyl)-1-formylpiperidine.

References

-

Liu, Z., et al. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism." Organic Letters, 2014, 16, 236-239. Available via Organic Chemistry Portal:[Link]

-

New Drug Approvals. "Iloperidone: Synthesis and Pharmacological Profile." New Drug Approvals Database. Available at:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

Application Notes & Protocols: Strategic Synthesis of N,N-Disubstituted Piperidine-4-Carboxamides

A Guide to the Coupling of 1-Formylpiperidine-4-carbonyl Chloride with Secondary Amines

Introduction

The piperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of therapeutic agents, including potent CCR5 inhibitors for anti-HIV-1 therapy and other CNS-active compounds.[1][2] Its prevalence stems from the piperidine ring's ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The amide linkage, a cornerstone of peptide and protein structure, provides a stable, geometrically defined linker for connecting molecular fragments.[3][4]

This document provides a comprehensive guide for researchers on the reaction conditions for coupling 1-formylpiperidine-4-carbonyl chloride with a diverse range of secondary amines. As a highly reactive acylating agent, the acyl chloride facilitates efficient amide bond formation under mild conditions.[5][6] We will delve into the mechanistic underpinnings of this transformation, explore critical reaction parameters, and present a detailed, field-proven protocol for synthesis, work-up, and purification.

Reaction Principle and Mechanism

The formation of an N,N-disubstituted piperidine-4-carboxamide from 1-formylpiperidine-4-carbonyl chloride and a secondary amine proceeds via a classic nucleophilic acyl substitution mechanism.[4][6] This transformation is characterized by an addition-elimination pathway.

-

Nucleophilic Addition: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the secondary amine onto the highly electrophilic carbonyl carbon of the acyl chloride. This attack is facilitated by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[7] This step results in the formation of a transient, high-energy tetrahedral intermediate.

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as a good leaving group.

-

Acid-Base Neutralization: This acylation generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8] Since secondary amines are basic, the generated HCl will readily react with any unreacted amine starting material, converting it into a non-nucleophilic ammonium salt.[9] This side reaction effectively quenches the nucleophile and halts the desired reaction. To prevent this, a non-nucleophilic "acid scavenger" base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl as it is formed, driving the reaction to completion.[10][11]

The overall mechanism is depicted below.

Sources

- 1. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reactions of Acyl halide [simply.science]

- 9. orgosolver.com [orgosolver.com]

- 10. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 1-Formylpiperidine-4-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Formylpiperidine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile acylating agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your procedures for maximum yield and purity.

Understanding the Reagent: Properties and Pitfalls

1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) is a bifunctional molecule featuring a highly reactive acyl chloride group and a stable N-formyl moiety.[1][2][3] Its primary application is as an acylating agent to form amide or ester bonds, typically by reacting with nucleophilic amines and alcohols, respectively.

The key to success lies in understanding its primary vulnerability: the acyl chloride functional group is extremely susceptible to hydrolysis.[4][5] Exposure to even trace amounts of water will convert it to the unreactive 1-Formylpiperidine-4-carboxylic acid (CAS 84163-42-8), which is the most common cause of reaction failure.[6][7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction has a low yield, and I'm primarily recovering my starting amine/alcohol. What is the most likely cause?

A1: This is a classic symptom of a deactivated acylating agent. The overwhelming probability is that your 1-Formylpiperidine-4-carbonyl chloride has been hydrolyzed by moisture before it could react with your nucleophile.

-

Causality: Acyl chlorides are highly electrophilic and react readily with water, a potent nucleophile.[5] This irreversible reaction produces the corresponding carboxylic acid, which is generally unreactive under standard acylation conditions, and hydrochloric acid (HCl).

-

Troubleshooting Steps:

-